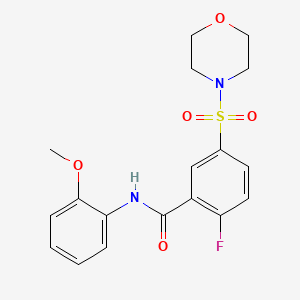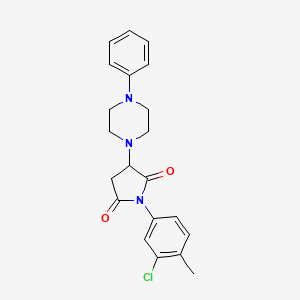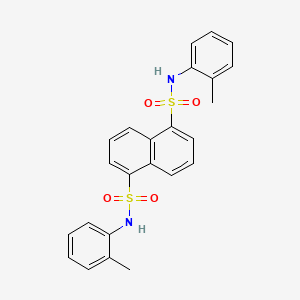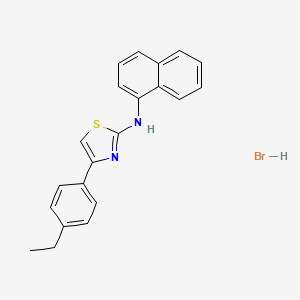![molecular formula C17H30N2O B4988835 1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4988835.png)
1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinecarboxamide, commonly known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the development and function of B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
作用機序
TAK-659 works by selectively inhibiting BTK, a key enzyme in the 1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinecarboxamide signaling pathway. BTK is involved in the activation of downstream signaling molecules, including phospholipase Cγ2 (PLCγ2), which leads to the activation of various transcription factors and the production of cytokines and chemokines. By inhibiting BTK, TAK-659 blocks the downstream signaling events and disrupts the survival and growth of cancer cells.
Biochemical and physiological effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, both in vitro and in vivo. It also inhibits the proliferation and migration of cancer cells and disrupts the interaction between cancer cells and the tumor microenvironment. TAK-659 has also been shown to modulate the immune response by enhancing the function of natural killer cells and T cells.
実験室実験の利点と制限
TAK-659 has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has demonstrated potent anti-tumor activity in preclinical models, making it a promising candidate for further development. However, there are also some limitations to using TAK-659 in laboratory experiments. It is not selective for BTK and can also inhibit other kinases, which may limit its specificity. It also has a relatively short half-life, which may require frequent dosing in in vivo experiments.
将来の方向性
There are several future directions for the development of TAK-659. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. BTK is also involved in the activation of innate immune cells, such as mast cells and macrophages, which play a role in the pathogenesis of these diseases. TAK-659 has shown promising results in preclinical models of autoimmune diseases and is currently being evaluated in clinical trials. Another potential application is in combination therapy with other anti-cancer agents, such as immune checkpoint inhibitors and CAR-T cell therapy. TAK-659 has been shown to enhance the function of T cells, which may improve the efficacy of these therapies. Finally, there is a need for the development of more selective BTK inhibitors with longer half-lives, which may improve the safety and efficacy of these drugs.
合成法
The synthesis of TAK-659 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 2,6,6-trimethylcyclohex-2-en-1-one, which is then reacted with ethylene oxide to form 2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethanol. The final step involves the conversion of the alcohol to the amide using piperidinecarboxylic acid and coupling reagents.
科学的研究の応用
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. TAK-659 has also been shown to inhibit 1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinecarboxamide signaling and disrupt the interaction between B cells and the tumor microenvironment, which is critical for the survival and growth of cancer cells.
特性
IUPAC Name |
1-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O/c1-13-6-4-9-17(2,3)15(13)8-11-19-10-5-7-14(12-19)16(18)20/h14H,4-12H2,1-3H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSRUWBCIUFNMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCN2CCCC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,6,6-Trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate](/img/structure/B4988764.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4988769.png)
![3-(4-methoxyphenyl)-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4988777.png)

![1-(4-chlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4988784.png)



![N-[3-(benzyloxy)benzylidene]-4-(4-chlorophenyl)-1-piperazinamine](/img/structure/B4988804.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4988810.png)
![3-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4988812.png)
![(3R*,4R*)-1-[(3-chloro-1-benzothien-2-yl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4988815.png)
